molecular formula C11H14N2O5 B8293943 2,3-Dinitro-4-hydroxy-5-tert-butyltoluene

2,3-Dinitro-4-hydroxy-5-tert-butyltoluene

Cat. No. B8293943
M. Wt: 254.24 g/mol
InChI Key: XKXQWOBQDPFHQG-UHFFFAOYSA-N
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Patent
US04925853

Procedure details

A solution of 2,3-dinitro-4-hydroxy-5-tert-butyltoluene (Description 10) (7.5 g) in ethanol (350 ml) was hydrogenated at room temperature and atmospheric pressure over 10% palladium-carbon (2.5 g) until uptake of hydrogen ceased. The solution was filtered under nitrogen and evaporated to dryness in vacuo to afford the unstable title compound, m.p. 129°-136° C., which was used immediately for the next reaction.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
2.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([N+:10]([O-])=O)=[C:8]([OH:13])[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:6][C:5]=1[CH3:18])([O-])=O.[H][H]>C(O)C.[C].[Pd]>[NH2:1][C:4]1[C:9]([NH2:10])=[C:8]([OH:13])[C:7]([C:14]([CH3:16])([CH3:15])[CH3:17])=[CH:6][C:5]=1[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
palladium-carbon
Quantity
2.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The solution was filtered under nitrogen
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1N)O)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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